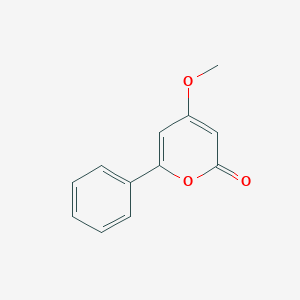

4-Methoxy-6-phenylpyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

4225-45-0 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-methoxy-6-phenylpyran-2-one |

InChI |

InChI=1S/C12H10O3/c1-14-10-7-11(15-12(13)8-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

JRKYMPFHUAZGIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 6 Phenylpyran 2 One and Analogues

Classical Approaches to the Pyran-2-one Core Structure

Classical methods for synthesizing the pyran-2-one core often rely on condensation and cyclization reactions, as well as multi-component strategies that allow for the construction of the heterocyclic ring in a single step from multiple starting materials. mdpi.comnih.gov

Condensation Reactions and Cyclization Strategies

The formation of the pyran-2-one ring can be achieved through various condensation and subsequent cyclization reactions. nih.gov One common approach involves the reaction of a β-keto ester with an α,β-unsaturated aldehyde in what is known as a Knoevenagel condensation, followed by an intramolecular cyclization. mdpi.com For instance, the reaction between ethyl acetoacetate (B1235776) and cinnamaldehyde (B126680) can lead to the formation of a dihydropyran-2-one, which can be subsequently oxidized to the corresponding pyran-2-one.

Another strategy involves the acid-catalyzed condensation of vinylacetic acid with paraformaldehyde. This is followed by neutralization and extraction to yield the desired pyran-2-one structure. Additionally, base-mediated tandem vinylogous addition and cyclization of γ-phosphonyl or γ-sulfonyl crotonates with ynones provides a pathway to functionalized 2-pyrones. acs.org This reaction proceeds through a Michael addition followed by a demethoxylative cyclization. acs.org

Peptide cyclization strategies, while primarily used for constraining peptide conformations, offer insights into forming cyclic structures. nih.gov These methods often involve chemoselective cross-linking or disulfide bond formation to cyclize linear precursors. nih.gov

Multi-Component Reactions for Pyran-2-one Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyran-2-ones from simple starting materials in a one-pot synthesis. mdpi.comnih.govrsc.org These reactions are advantageous as they can generate molecular diversity and complexity in a single synthetic operation. rsc.org

A common MCR for pyran synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate) in the presence of a catalyst. mdpi.comacs.org Various catalysts, including reusable and green catalysts, have been developed to promote these reactions under environmentally friendly conditions. mdpi.comnih.govrsc.org For example, the use of urea (B33335) as an organo-catalyst in aqueous ethanol (B145695) at room temperature has been reported for the synthesis of functionalized 2-amino-3-cyano-4H-pyrans. acs.org

The reaction mechanism is believed to proceed through a series of tandem reactions, often starting with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the pyran ring. mdpi.com The choice of catalyst can influence the reaction rate and yield, with some catalysts allowing for reuse over multiple cycles without significant loss of activity. mdpi.comrsc.org

Modern and Advanced Synthetic Transformations

Modern synthetic methods for constructing the pyran-2-one ring often employ organometallic catalysis, which allows for highly selective and efficient bond formation under mild reaction conditions.

Organometallic Catalysis in Pyran-2-one Construction

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of substituted pyran-2-ones. nih.govorganic-chemistry.org These reactions enable the formation of carbon-carbon bonds between a pyran-2-one core, typically functionalized with a halide or triflate, and various coupling partners.

The Sonogashira cross-coupling reaction is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction has been successfully applied to the synthesis of alkynyl-substituted pyran-2-ones. researchgate.net For example, 4-bromo-6-methyl-2-pyrone can be coupled with various terminal alkynes using a Pd/C catalyst with triphenylphosphine (B44618) and catalytic copper(I) iodide in a mixture of acetonitrile (B52724) and triethylamine. researchgate.net The reaction conditions, such as the palladium loading and the solvent/base system, are crucial for achieving high yields and purity of the cross-coupled product. researchgate.net

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂/CuI | 4-bromo-6-methyl-2-pyrone | Phenylacetylene | 4-phenylethynyl-6-methyl-2-pyrone | - | researchgate.net |

| Pd/C/PPh₃/CuI | 4-bromo-6-methyl-2-pyrone | Terminal Alkynes | 4-alkynyl-6-methyl-2-pyrones | High | researchgate.net |

| Pd(PPh₃)₂Cl₂/CuI | 1-iodinated glycals | Terminal Alkynes | 1-alkynylated glycals | 72-92 | beilstein-journals.org |

Table represents selected examples and not an exhaustive list.

The Suzuki and Negishi cross-coupling reactions are also valuable for the synthesis of aryl- and alkyl-substituted pyran-2-ones. The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate, while the Negishi reaction utilizes an organozinc reagent. wikipedia.org

Synthetic routes to 4-alkyl/alkenyl/aryl/alkynyl-6-methyl-2-pyrones have been developed utilizing Suzuki and Negishi cross-coupling starting from 4-bromo-6-methyl-2-pyrone. researchgate.net Specific conditions for each organometallic protocol are required for successful cross-coupling. researchgate.net For instance, thallium carbonate has been identified as a necessary base for the Suzuki cross-coupling of trialkylboranes with the pyrone substrate. researchgate.net

In some cases, the regioselectivity of the Suzuki-Miyaura coupling can be controlled by the reaction conditions. For example, the coupling of 3,5-dibromo-2-pyrone with aryl- and vinyl-boronic acids can yield either 3- or 5-substituted products depending on the solvent polarity and the presence of a copper(I) co-catalyst. nih.gov

The Negishi coupling has been employed in the synthesis of complex molecules containing a pyran-2-one moiety. acs.orgfigshare.com This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For example, a scalable synthesis of a key intermediate for an immuno-oncology drug was achieved through a Negishi cross-coupling between an in situ generated heteroaryl zinc reagent and a bromoaniline derivative, catalyzed by Pd(Xantphos)Cl₂. acs.orgfigshare.com

Table represents selected examples and not an exhaustive list.

Palladium-Catalyzed Cyclocarbonylation

Palladium-catalyzed reactions are powerful tools in organic synthesis, and cyclocarbonylation represents a direct and efficient method for constructing cyclic carbonyl compounds. nih.gov These reactions often involve the insertion of carbon monoxide into a molecule containing appropriately positioned functional groups. nih.govmdpi.com In the context of pyran-2-one synthesis, palladium catalysts can facilitate the cyclization of suitable precursors, such as alkynols or o-iodophenols with terminal acetylenes, under a carbon monoxide atmosphere. researchgate.netorganic-chemistry.org While specific examples for the direct synthesis of 4-methoxy-6-phenylpyran-2-one via this method are not extensively detailed in the provided results, the general applicability of palladium-catalyzed cyclocarbonylation for creating substituted pyran-2-one and chromone (B188151) structures is well-established. organic-chemistry.org The efficiency of these reactions can be influenced by factors such as the choice of ligands, solvents, and the nature of the starting materials. researchgate.netnih.gov The development of ligand-free systems and the use of ionic liquids as reaction media are advancements aimed at improving the sustainability and efficiency of these transformations. organic-chemistry.org

Green Chemistry Principles in Pyran-2-one Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyran-2-ones. scienceforecastoa.comacs.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govbeilstein-journals.org This technology has been successfully employed in the synthesis of various heterocyclic systems, including pyran derivatives. mdpi.com The use of microwave irradiation can facilitate one-pot multicomponent reactions, providing an efficient route to complex molecules from simple starting materials. scienceforecastoa.commdpi.com For instance, microwave-assisted methods have been developed for the synthesis of 6-methoxy-5,6-dihydro-5-azapurines and other nitrogen-containing heterocycles, showcasing the versatility of this approach. nih.gov The benefits of microwave-assisted synthesis align well with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. nih.gov

Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding or milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. acs.orgnih.gov This technique has been successfully applied to the one-pot multicomponent synthesis of bioactive pyran derivatives. acs.orgnih.gov By grinding reactants together, often in the presence of a catalyst, mechanochemical methods can produce high yields of the desired products with simple work-up procedures. acs.orgnih.gov These solvent-free conditions significantly reduce waste and environmental impact, making mechanochemistry a highly attractive green synthetic method. nih.govtandfonline.com For example, the synthesis of arylsulfonyl 4H-pyrans has been achieved through a one-pot, two-step mechanochemical reaction under ball-milling conditions. tandfonline.comtandfonline.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. rsc.org Green solvents, such as water and ethanol, are increasingly being used as alternatives to volatile and toxic organic solvents. scienceforecastoa.comrsc.org Water, being non-toxic, non-flammable, and inexpensive, is a particularly attractive green solvent. rsc.org Aqueous potassium hydroxide (B78521) has been utilized for the synthesis of 6-(arylvinyl)-4-hydroxy-3-(phenylsulfanyl)-2H-pyran-2-ones. researchgate.net Similarly, ethanol has been employed as a green solvent for the synthesis of pyran derivatives at room temperature. scienceforecastoa.com The use of aqueous media can sometimes be limited by the poor solubility of organic substrates; however, strategies such as the use of co-solvents or phase-transfer catalysts can overcome this challenge. rsc.org Research has also explored a variety of other solvents, including xylene and n-butanol, to optimize reaction conditions for pyran-2-one synthesis with a focus on environmental friendliness. mdpi.comresearchgate.net

Directed Derivatization Strategies of the this compound Framework

The this compound scaffold serves as a versatile platform for the introduction of various functional groups, allowing for the creation of a diverse library of derivatives with potentially interesting biological or material properties.

Functionalization at Pyran-2-one Ring Positions (e.g., C-3, C-4, C-6)

The pyran-2-one ring possesses several reactive sites that can be targeted for functionalization. The electrophilic nature of the carbon atoms at positions C-2, C-4, and C-6 makes them susceptible to nucleophilic attack, which can lead to ring-opening and rearrangement reactions. clockss.org Conversely, electrophilic substitution reactions, such as nitration and halogenation, typically occur at the C-3 and C-5 positions. clockss.org

A variety of derivatization strategies have been explored for the pyran-2-one ring. For instance, the C-3 position has been functionalized with thiomethane groups to generate novel inhibitors of HIV protease. researchgate.net The synthesis of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones highlights the modification at the C-6 position to develop selective cyclooxygenase-2 (COX-2) inhibitors. acs.org Furthermore, the synthesis of m-terphenyls has been achieved through the ring transformation of 6-aryl-2H-pyran-2-ones, demonstrating a more complex derivatization involving the C-6 position. derpharmachemica.com The reactivity of the different positions on the pyran-2-one ring allows for a wide range of chemical transformations, leading to a vast array of functionalized derivatives. researchgate.net

Interactive Data Tables

Table 1: Synthetic Methodologies for Pyran-2-one Derivatives

| Methodology | Key Features | Catalyst/Reagents | Conditions | Reference(s) |

| Palladium-Catalyzed Cyclocarbonylation | Direct construction of the pyran-2-one ring. | Palladium complexes | Carbon monoxide atmosphere | researchgate.net, organic-chemistry.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields. | Various catalysts | Microwave irradiation | mdpi.com, nih.gov, beilstein-journals.org |

| Mechanochemical Synthesis | Solvent-free or low-solvent, reduced waste. | Grinding/milling with a catalyst | Room temperature | nih.gov, acs.org, tandfonline.com, tandfonline.com |

| Green Solvent Synthesis | Use of environmentally benign solvents. | Various catalysts | Aqueous media, ethanol | rsc.org, scienceforecastoa.com, researchgate.net |

Table 2: Derivatization of the Pyran-2-one Ring

| Position(s) | Type of Reaction | Reagents | Resulting Structure | Reference(s) |

| C-3 | Nucleophilic Substitution | Thiols | 3-Thio-substituted pyran-2-ones | researchgate.net |

| C-3, C-5 | Electrophilic Substitution | Nitrating/Halogenating agents | 3,5-Disubstituted pyran-2-ones | clockss.org |

| C-6 | Substitution/Condensation | Various nucleophiles/electrophiles | 6-Substituted pyran-2-ones | acs.org |

| C-2, C-4, C-6 | Nucleophilic Attack/Ring Transformation | Various nucleophiles | Ring-opened or rearranged products, m-terphenyls | clockss.org, derpharmachemica.com |

Stereoselective Synthesis of Pyran-2-one Enantiomers

The synthesis of enantiomerically pure pyran-2-ones is a significant challenge in organic chemistry, driven by the distinct biological activities often exhibited by different enantiomers. beilstein-journals.org For pyran-2-one scaffolds such as this compound, the stereocenter at the C6 position is a key determinant of its three-dimensional structure and potential biological interactions. While direct asymmetric synthesis of this compound has not been extensively documented, several stereoselective strategies have been successfully applied to structurally related analogues, primarily involving enzymatic resolutions and catalytic asymmetric reactions.

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. Enzymatic kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, is a common strategy.

A notable example involves a chemoenzymatic approach for the synthesis of kavalactone analogues, which share the 4-methoxy-pyran-2-one core. In this method, a late-stage enzymatic O-methylation combined with kinetic resolution was employed. The O-methyltransferase JerF was found to selectively methylate one enantiomer of a racemic 4-hydroxy-6-styryl-5,6-dihydropyran-2-one precursor, allowing for the separation of the chiral products. uni-bayreuth.de This strategy eliminates the need for transition metals or complex chiral auxiliaries often required in traditional organic synthesis. uni-bayreuth.de The enzyme demonstrated the ability to control both O-methylation and stereoselective differentiation within a complex molecular structure. uni-bayreuth.de

| Substrate (racemic) | Enzyme | Product ((+)-kavalactone) | Overall Yield | Enantiomeric Excess (ee) | Reference |

| rac-21a | MBP-JerF | (+)-kavain | 57% | 86% | uni-bayreuth.de |

| rac-21b | MBP-JerF | (+)-11,12-dimethoxykavain | 37% | 70% | uni-bayreuth.de |

| rac-21c | MBP-JerF | (+)-12-fluorokavain | 45% | 84% | uni-bayreuth.de |

Another successful biocatalytic method involves the asymmetric reduction of ketone precursors to form chiral dihydroxy esters, which can be cyclized into lactones. A screening of various microorganisms identified strains capable of reducing 3-oxo-5-phenylpentanoates and 5-oxo-5-phenylpentanoates with high enantioselectivity. The resulting dihydroxy ester was then transformed into the chemically valuable lactone, (4S,6R)-tetrahydro-4-hydroxy-6-phenyl-pyran-2-one, demonstrating a viable route to enantiomerically enriched saturated 6-phenylpyranone analogues. uni-graz.at

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach has been applied to the synthesis of various pyran-2-one natural products and their analogues.

The asymmetric total synthesis of pestalotin, a 4-methoxy-5,6-dihydro-2H-pyran-2-one derivative, has been achieved through several catalytic routes. One approach utilized a catalytic asymmetric Mukaiyama aldol (B89426) reaction. mdpi.com This key step established the required stereocenters with good selectivity and high enantiomeric excess. The reaction conditions were optimized to use a catalytic amount of TiCl₄, and the subsequent cyclization and O-methylation proceeded smoothly to yield the desired pyran-2-one precursor. mdpi.com

Other strategies for related 5,6-dihydro-α-pyrones include:

Sharpless Asymmetric Kinetic Resolution: This method has been used for the synthesis of (+)- and (-)-pestalotin, effectively separating the enantiomers of an allylic alcohol intermediate. mdpi.com

Asymmetric Reduction: The use of chiral reducing agents, such as (S)-alpine-borane, has been employed to reduce ethynyl (B1212043) ketone intermediates stereoselectively, which are then converted to the pyrone ring via a hetero-Diels-Alder reaction. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy. Bifunctional organocatalysts, such as primary amine-thioureas, have been developed for the asymmetric synthesis of functionalized six-membered rings. beilstein-journals.org These catalysts activate the substrates through hydrogen bonding and the formation of enamine or iminium ion intermediates, controlling the stereochemical outcome of the reaction. For instance, the addition of isobutyraldehyde (B47883) to (E)-methyl 2-oxo-4-phenylbut-3-enoate, catalyzed by a primary amine-thiourea, yields substituted dihydro-2H-pyran-6-carboxylates with high enantioselectivity. beilstein-journals.org

| Reaction Type | Key Reagent/Catalyst | Substrate Example | Product Type | Enantioselectivity (ee) | Reference |

| Asymmetric Mukaiyama Aldol | (S)-BINOL / TiCl₄ | Aldehyde 1 + Chan's diene | syn-Aldol adduct | 99% ee (anti) | mdpi.com |

| Asymmetric Reduction | (S)-Alpine-Borane | Ethynyl ketone | Dihydro-α-pyrone | - | mdpi.com |

| Michael Addition | Primary amine-thiourea 4 | Isobutyraldehyde + Phenylbutenoate | Dihydro-2H-pyran-6-carboxylate | 90% ee | beilstein-journals.org |

While these methods have proven effective for a range of pyran-2-one analogues, their direct application to produce enantiomers of this compound remains an area for future investigation. The existing strategies, particularly chemoenzymatic resolutions and catalytic asymmetric aldol reactions, provide a solid foundation for developing a stereoselective synthesis for this specific target compound.

Reaction Mechanisms and Reactivity Profile of 4 Methoxy 6 Phenylpyran 2 One Derivatives

Nucleophilic and Electrophilic Reactivity of the Pyran-2-one Ring

The pyran-2-one ring exhibits a dualistic nature, capable of reacting with both nucleophiles and electrophiles. clockss.org Its aromatic character is demonstrated in electrophilic substitution reactions, such as nitration and halogenation, which selectively occur at the C-3 and C-5 positions. clockss.org This is attributed to the electron-donating effect of the ring oxygen and the methoxy (B1213986) group, which activate these positions towards electrophilic attack.

Conversely, the pyran-2-one ring is susceptible to nucleophilic attack at three primary electrophilic centers: the C-2, C-4, and C-6 positions. clockss.orgresearchgate.net The carbonyl group at C-2 and the electron-withdrawing nature of the conjugated system make these sites prone to attack by nucleophiles. Such reactions often lead to ring-opening, followed by rearrangements to form new heterocyclic or carbocyclic systems. clockss.orgresearchgate.net

The reactivity of pyran-2-one derivatives can be summarized as follows:

Electrophilic Sites : C-2, C-4, C-6, and the acetyl group (if present). researchgate.netimist.ma

Nucleophilic Site : C-5. researchgate.netimist.ma

A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com The majority of organic reactions involve the interaction between a nucleophile and an electrophile. masterorganicchemistry.com In the context of the pyran-2-one ring, the electron-poor centers act as electrophiles, attracting electron-rich nucleophiles.

Interactive Data Table: Reactivity of Pyran-2-one Derivatives

| Position | Type of Reactivity | Common Reagents |

| C-2 | Electrophilic | Nucleophiles (e.g., amines, hydrazines) |

| C-3 | Electrophilic | Electrophiles (e.g., nitrating agents, halogens) |

| C-4 | Electrophilic | Nucleophiles |

| C-5 | Nucleophilic | - |

| C-6 | Electrophilic | Nucleophiles, Michael Acceptor |

Regiodivergent Reactions and Selectivity Control

Regiodivergent reactions, where a single substrate can be converted into two or more different regioisomers under different reaction conditions, are a key feature of pyran-2-one chemistry. Control over selectivity is often achieved by modifying reaction parameters such as the catalyst, solvent, and temperature.

For instance, in the synthesis of 2H-pyran-2-ones and chiral dihydropyranones from 3-bromoenals and 1,3-dicarbonyl compounds, the choice of oxidative N-heterocyclic carbene (NHC) catalysis pathway dictates the product. acs.org The reaction can be controlled to proceed through either elimination of the β-bromide or by an external oxidant, leading to the selective formation of two different unsaturated acyl azoliums and, consequently, different final products. acs.org

In Diels-Alder reactions involving substituted 2H-pyran-2-ones, the electronic properties of the substituents on both the pyran-2-one (diene) and the dienophile influence reactivity and regioselectivity. chim.it Electron-donating groups on the pyran-2-one can increase reactivity with electron-poor dienophiles, while electron-withdrawing groups can enable reactions with electron-rich dienophiles, both leading to enhanced regioselectivity. chim.it

Intramolecular and Intermolecular Cyclization Pathways

The pyran-2-one scaffold is a versatile precursor for the synthesis of various fused and bicyclic heterocyclic systems through both intramolecular and intermolecular cyclization reactions.

Intramolecular Cyclization:

Intramolecular cyclizations often involve the reaction of a side chain with the pyran-2-one ring. For example, the condensation of dehydroacetic acid with monosubstituted hydrazines leads to hydrazones that undergo intramolecular cyclization. This involves an attack of the amino group on the lactonic carbonyl, causing the pyran ring to open and subsequently form pyrazolyl diketones, which can then cyclize to pyrano[b]pyrazole derivatives. imist.ma Another example is the intramolecular amination of methoxy arenes, where a tethered amine moiety can displace a methoxy group on an aromatic ring to form benzannulated nitrogen-heterocycles. ntu.edu.sg

Intermolecular Cyclization:

Intermolecular cyclizations typically involve the reaction of the pyran-2-one with another molecule. A prominent example is the Diels-Alder reaction, where the pyran-2-one acts as a diene. chim.it The [4+2] cycloaddition with alkynes, for instance, leads to the formation of highly substituted anilines after the extrusion of carbon dioxide from the initial cycloadduct. chim.itrsc.org

Interactive Data Table: Examples of Cyclization Reactions

| Reaction Type | Reactants | Product Type |

| Intramolecular Cyclization | Dehydroacetic acid, monosubstituted hydrazines | Pyrano[b]pyrazole derivatives |

| Intermolecular Cyclization | 2H-pyran-2-one, Alkyne | Substituted anilines |

Photochemical Reaction Mechanisms

The photochemistry of pyran-2-ones offers pathways to unique molecular architectures that are often difficult to access through thermal methods. Irradiation of pyran-2-one derivatives can lead to a variety of rearrangements and cycloadditions.

For example, the irradiation of 4-hydroxy-6-methyl-(2H)-pyran-2-one (triacetic acid lactone) results in a novel rearrangement to β-methylglutaconic acid derivatives. rsc.org The photochemistry of 2H-pyran-2-one itself has been studied by laser flash photolysis, revealing the formation of a ketene (B1206846) and a bicyclic lactone as major photoproducts. scientificlabs.ie

Photochemical crossed [4+4]-cycloadditions of pyran-2-ones are particularly powerful for constructing cyclooctanoid systems. This process joins two 4π systems to directly form a highly functionalized 8-membered ring fused to a second ring. ualberta.ca The photochemical reactivity of 4-methoxy-6-styryl-pyran-2-ones has also been investigated, leading to the formation of head-to-head and head-to-tail cyclobutane (B1203170) dimers. researchgate.net

The mechanisms of these photochemical reactions can be complex, often involving pericyclic reactions. For instance, an initial [2+2] photocycloaddition can be followed by a thermal electrocyclic ring opening and a subsequent photochemical disrotatory ring closure to yield the final product. frontiersin.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 4-Methoxy-6-phenylpyran-2-one. By analyzing the magnetic properties of its atomic nuclei, detailed connectivity and spatial relationships within the molecule can be established.

Proton NMR (¹H NMR) spectroscopy provides critical data on the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methoxy (B1213986) group, the vinyl protons of the pyranone ring, and the protons of the phenyl ring are observed. The methoxy group typically appears as a sharp singlet. The vinyl protons exhibit characteristic couplings, and the aromatic protons of the phenyl group show complex splitting patterns depending on their substitution.

Interactive Table: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (OCH₃) | ~3.83 | Singlet | 3H |

| Vinyl H | ~5.0-6.0 | Varies | 2H |

| Phenyl H | ~7.0-8.0 | Multiplet | 5H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment. crunchchemistry.co.uk

The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon of the pyran-2-one ring, the carbons of the phenyl ring, the olefinic carbons of the pyranone ring, and the methoxy carbon. The carbonyl carbon is characteristically found at a low field (high ppm value), typically in the range of 160-180 ppm. libretexts.org The aromatic and olefinic carbons resonate in the midfield region, while the methoxy carbon appears at a higher field. crunchchemistry.co.uklibretexts.org

Interactive Table: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~163 |

| Phenyl (C-Ar) | ~125-135 |

| Olefinic (C=C) | ~90-160 |

| Methoxy (OCH₃) | ~56 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is instrumental in piecing together fragments of the molecule, such as the spin systems within the phenyl and pyranone rings. sdsu.edulibretexts.org

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, providing a direct map of C-H bonds. sdsu.educolumbia.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy are complementary techniques that measure the absorption or scattering of infrared radiation by a molecule as it vibrates.

In the FT-IR spectrum of this compound, several characteristic absorption bands are expected:

A strong absorption band corresponding to the C=O (carbonyl) stretching of the α,β-unsaturated lactone ring, typically observed in the region of 1750-1700 cm⁻¹. spectroscopyonline.com

Bands in the 1650-1550 cm⁻¹ region due to C=C stretching vibrations of the pyranone and phenyl rings.

Strong bands in the 1300-1000 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester and ether functionalities. spectroscopyonline.com

Absorptions corresponding to C-H stretching and bending vibrations of the aromatic, vinylic, and methoxy groups.

Raman spectroscopy provides complementary information. For instance, the symmetric stretching of the phenyl ring often gives a strong Raman signal.

Interactive Table: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (lactone) | ~1720 | Strong |

| C=C Stretch (aromatic/vinyl) | ~1600-1500 | Medium-Strong |

| C-O Stretch (ester/ether) | ~1250, ~1050 | Strong |

| Aromatic C-H Bending | ~800-700 | Medium-Strong |

To achieve a more precise assignment of the observed vibrational bands in the FT-IR and Raman spectra, computational methods are often employed. arxiv.org Density Functional Theory (DFT) calculations, using basis sets such as 6-311G+(d,p), can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov

By comparing the experimentally obtained spectra with the computationally simulated spectra, a detailed and confident assignment of the vibrational modes can be made. nih.govscholarsresearchlibrary.com This approach is particularly useful for complex molecules where many vibrational modes may overlap. The calculated frequencies are often scaled by a factor to better match the experimental values, accounting for anharmonicity and other approximations in the theoretical model. researchgate.net This synergy between experimental and computational spectroscopy provides a powerful tool for the complete vibrational characterization of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In the case of this compound, the presence of a conjugated system, which includes the phenyl ring and the α,β-unsaturated lactone of the pyran-2-one core, gives rise to characteristic absorption bands.

The electronic spectrum of phenyl-substituted pyrones typically displays intense absorption bands corresponding to π-π* and n-π* transitions. beilstein-journals.org The π-π* transitions, which involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are generally of high intensity. The n-π* transitions, resulting from the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital, are typically weaker. For similar α-pyrone derivatives, absorption maxima are observed in the range of 275–320 nm. beilstein-journals.org The methoxy group, acting as an auxochrome, can influence the position and intensity of these absorption bands through its electron-donating resonance effect, which extends the conjugation of the system.

Table 1: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (λmax) | Chromophore |

|---|---|---|

| π → π* | 270-320 nm | Phenyl ring, C=C bonds in pyrone |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₂H₁₀O₃. The theoretical monoisotopic mass can be calculated with high precision. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the experimentally measured mass can be compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. HRMS analysis of various pyrone derivatives has been successfully used to confirm their elemental compositions. researchgate.netacs.orgmdpi.compreprints.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₃ |

| Theoretical Monoisotopic Mass (M) | 202.06299 Da |

| Expected Ion (e.g., in ESI+) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 203.07027 |

X-ray Crystallography for Precise Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the compound's constitution and stereochemistry.

The crystal structure of this compound has been determined, offering a detailed view of its solid-state conformation. researchgate.net The analysis reveals the spatial relationship between the pyran-2-one ring and the phenyl substituent. In the reported structure, the pyran-2-one and phenyl rings are nearly coplanar, with a small dihedral angle between them, which facilitates electronic conjugation across the molecule. researchgate.net The methoxy group's orientation relative to the pyrone ring is also established. This structural information is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. researchgate.netiucr.org

Table 3: Selected Crystallographic Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2345 (5) |

| b (Å) | 16.432 (1) |

| c (Å) | 8.0199 (6) |

| β (°) | 99.458 (3) |

| Volume (ų) | 940.48 (12) |

| Z | 4 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC-DAD, LC-Q-TOF/MS)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of pyrone derivatives.

HPLC with Diode-Array Detection (HPLC-DAD) is a robust method for purity analysis. measurlabs.comchemisgroup.usscielo.br A sample of this compound is passed through a column (commonly a reversed-phase C18 column) under high pressure. The components of the sample separate based on their differential partitioning between the stationary phase and a liquid mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The DAD detector records the UV-Vis spectrum of the eluting compounds, allowing for the quantification of the target compound and the detection of any impurities. chemisgroup.us The peak purity can be assessed by comparing the spectra across a single chromatographic peak.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) combines the powerful separation capabilities of HPLC with the high-resolution and high mass accuracy detection of a Q-TOF mass spectrometer. researchgate.netnih.govnih.gov This technique is exceptionally powerful for both qualitative and quantitative analysis. As the separated components elute from the LC column, they are ionized and analyzed by the Q-TOF instrument. This provides not only the retention time but also the accurate mass of the parent ion and its fragment ions (MS/MS data). nih.gov This wealth of information allows for the confident identification of the target compound and the characterization of any co-eluting impurities or related substances, even at trace levels. nih.govwaters.com

Table 4: Typical Chromatographic Conditions for the Analysis of Phenylpyrone Derivatives

| Parameter | HPLC-DAD | LC-Q-TOF/MS |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Detection | Diode Array Detector (e.g., 254 nm, 310 nm) | Q-TOF Mass Spectrometer (ESI, positive/negative mode) |

| Purpose | Purity assessment, Quantification | Identification, Purity profiling, Metabolite identification |

Computational and Theoretical Chemistry Studies of 4 Methoxy 6 Phenylpyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations for pyran-2-one derivatives are typically performed using a variety of established theoretical methods. These computational techniques allow for the prediction of molecular properties that can be difficult to measure experimentally. The choice of method and basis set is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules like 4-Methoxy-6-phenylpyran-2-one due to its balance of accuracy and computational efficiency. DFT calculations are used to determine electronic properties, optimize molecular geometries, and predict vibrational frequencies. nih.govnih.gov The selection of an appropriate exchange-correlation functional is paramount for the accuracy of the results.

For pyran-2-one derivatives and similar heterocyclic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed. mdpi.comnih.gov This functional incorporates a portion of the exact Hartree-Fock exchange, which often improves the prediction of molecular geometries and energies. nih.gov Other functionals, such as the CAM-B3LYP, are also utilized, particularly for calculations involving electronic excitations and UV spectra. mdpi.comsemanticscholar.org DFT provides a robust framework for understanding the electronic structure and reactivity of complex organic compounds. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Pyran-2-one Studies

| Method/Functional | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its good balance of accuracy and computational cost. | Geometry optimization, vibrational frequencies, electronic properties. mdpi.com |

| CAM-B3LYP | A long-range corrected hybrid functional, which is particularly useful for describing charge-transfer excitations. | UV-Vis spectra simulation, excited state properties. semanticscholar.org |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and non-covalent interactions. | Conformational analysis, reaction energetics. researchgate.net |

| PBE0 | A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with 25% Hartree-Fock exchange. | Electronic structure, band gap calculations. nih.gov |

Ab initio methods, which are based on first principles without empirical parameters, provide a foundational framework for quantum chemical calculations. The Hartree-Fock (HF) method is the simplest ab initio approach, approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu While computationally less demanding than more advanced methods, HF systematically neglects electron correlation, which can be a significant limitation for quantitative predictions. gatech.edu

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI), are built upon the HF solution to include electron correlation effects. nih.gov These methods offer higher accuracy but come with a substantially greater computational cost, making them more suitable for smaller molecules or for benchmarking results from less expensive methods like DFT. umich.edu For a molecule of the size of this compound, DFT often provides a more practical approach for routine calculations, while post-HF methods might be used for specific high-accuracy energy calculations. nih.gov

The choice of basis set—the set of mathematical functions used to build molecular orbitals—is a critical component of any quantum chemical calculation. wikipedia.org For molecules containing carbon, oxygen, and hydrogen, the Pople-style basis sets are widely used. fiveable.megaussian.com

A common choice for geometry optimizations and frequency calculations of pyran-2-one derivatives is the 6-31G(d,p) basis set. mdpi.comsemanticscholar.org This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions. wikipedia.org For more accurate single-point energy calculations or studies of electronic properties, larger basis sets like 6-311G(d,p) or 6-311++G(d,p) are often employed. The "++" notation indicates the addition of diffuse functions, which are important for describing anions or systems with lone-pair electrons. mdpi.comopenaccesspub.org The selection of the basis set represents a trade-off between the desired accuracy and the available computational resources. umich.edu

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is a key determinant of its physical and chemical properties. Experimental techniques like X-ray crystallography provide precise data on the solid-state structure, which serves as an excellent starting point and benchmark for computational models. researchgate.net

Computational geometry optimization is used to find the minimum energy structure of a molecule. mdpi.com Starting from an initial guess, such as the crystal structure, the calculation iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located. For this compound, X-ray diffraction data reveals that the phenyl and pyranonyl moieties are not co-planar. researchgate.net A key descriptor of its conformation is the torsion angle between these two rings.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the phenyl ring to the pyran-2-one core. DFT calculations can be used to map the potential energy surface as a function of this torsion angle to identify the most stable conformers and the energy barriers between them. nih.gov

Table 2: Experimental Geometric Parameter for this compound

| Parameter | Value | Source |

|---|---|---|

| C6—C5—C7—C12 Torsion Angle | 8.80(18)° | researchgate.net |

| Crystal System | Triclinic | scienceopen.com |

| Space Group | P1̄ | scienceopen.com |

Note: The torsion angle indicates that the phenyl and pyranone rings are not in the same plane in the solid state. researchgate.net

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap suggests that the molecule is more reactive. These orbital energies and the corresponding energy gap can be readily calculated using DFT methods, often at the B3LYP/6-31G(d) level of theory or higher. researchgate.netmaterialsciencejournal.org

Table 3: Representative Calculated Frontier Orbital Energies for Pyran Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | B3LYP/6–311++G(d,p) | -6.31 | -1.39 | 4.92 |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (Gas Phase) | B3LYP/6-311G(d,p) | -6.42 | -2.91 | 3.51 |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (DMSO) | B3LYP/6-311G(d,p) | -6.52 | -2.83 | 3.69 |

Note: This table presents data for structurally related pyran derivatives to illustrate typical energy values. Data for this compound is not explicitly available in the cited literature but would be expected to fall within a similar range. Source data from bohrium.com and materialsciencejournal.org.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the surface of a molecule, providing crucial insights into its electrophilic and nucleophilic regions. The MEP map is color-coded to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP analysis would highlight the electron-rich areas, primarily around the carbonyl oxygen (O=C) of the pyranone ring and the oxygen atom of the methoxy (B1213986) group. These regions, appearing in shades of red, are the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms, particularly those on the phenyl ring, would exhibit a positive potential (blue regions), indicating them as sites susceptible to nucleophilic interaction. This analysis is fundamental for predicting how the molecule will interact with other polar molecules, receptors, or solvents.

Illustrative MEP Data Table for this compound Note: The following values are hypothetical and serve to illustrate the expected results from an MEP analysis, as specific published data for this compound is not available.

| Molecular Region | Predicted Color Code | Electrostatic Potential Range (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Deep Red | -45 to -60 | Strongly Nucleophilic / H-bond acceptor |

| Methoxy Oxygen (-OCH3) | Red to Orange | -30 to -45 | Nucleophilic / H-bond acceptor |

| Aromatic Ring Hydrogens | Blue | +20 to +35 | Electrophilic |

| Pyranone Ring (Carbon framework) | Green to Yellow | -10 to +10 | Relatively Neutral |

Natural Bond Orbital (NBO) Analysis and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is its ability to quantify hyperconjugation—the stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

In this compound, NBO analysis would elucidate several important intramolecular interactions. A primary focus would be the hyperconjugative interactions between the lone pairs (LP) of the oxygen atoms and the antibonding orbitals (π) of the adjacent double bonds. For instance, the delocalization of electron density from the lone pair of the methoxy oxygen to the π orbital of the C3=C4 bond in the pyranone ring (LP(O) → π*(C3-C4)) would be a significant stabilizing factor. Similarly, interactions involving the phenyl ring's π-system and the pyranone ring would be quantified. The strength of these interactions is measured by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction and greater molecular stability.

Illustrative NBO Analysis Data for this compound Note: The data presented here is hypothetical to demonstrate the type of results obtained from an NBO analysis, as specific published data for this compound is not available.

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(2) O(methoxy) | π(C3-C4) | p-π | 25.5 | Resonance stabilization of the pyranone ring |

| LP(1) O(carbonyl) | π(C1-C2) | p-π | 18.2 | Stabilization of the carbonyl group |

| π(C5-C6) | π(C-C)phenyl | π-π | 15.8 | Conjugation between pyranone and phenyl rings |

| π(C-C)phenyl | π(C5-C6) | π-π | 12.4 | Conjugation between phenyl and pyranone rings |

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity, Nucleophilicity)

Global Descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Global Nucleophilicity Index (N): Quantifies the nucleophilic nature of a molecule.

For this compound, these parameters would provide a quantitative measure of its stability and general reactivity. A large HOMO-LUMO gap would suggest high kinetic stability.

Local Descriptors , such as Fukui Functions , pinpoint the most reactive sites within the molecule. The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added or removed. It helps to identify which atoms are most susceptible to electrophilic attack (f+(r)), nucleophilic attack (f-(r)), or radical attack (f0(r)). For this compound, Fukui analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen atoms as sites for electrophilic attack.

Illustrative Reactivity Descriptors for this compound Note: These values are illustrative and based on typical ranges for similar organic molecules, as specific published data for this compound is not available.

| Global Reactivity Descriptors | |

|---|---|

| Descriptor | Hypothetical Value |

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.8 |

| Energy Gap (ΔE) (eV) | 4.7 |

| Chemical Hardness (η) (eV) | 2.35 |

| Electrophilicity Index (ω) (eV) | 3.75 |

| Local Reactivity Descriptors (Fukui Functions) | |

| Atom | Predicted Most Reactive Site For |

| C2 (Carbonyl Carbon) | Nucleophilic Attack (high f+) |

| O(Carbonyl) | Electrophilic Attack (high f-) |

| C5 | Nucleophilic Attack (Michael Addition, high f+) |

Prediction and Validation of Spectroscopic Data (IR, NMR, UV-Vis)

Computational chemistry allows for the theoretical prediction of spectroscopic data, which can then be compared with experimental results for validation of the computed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are then compared to experimental data to aid in the assignment of signals and confirm the molecular connectivity and environment of each atom.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). For this compound, the calculations would likely predict transitions associated with the conjugated π-system extending across the pyranone and phenyl rings.

Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: Experimental data is not provided. The theoretical values are hypothetical examples of what a computational study might produce.

| Spectroscopic Technique | Key Feature | Hypothetical Calculated Value | Typical Experimental Range |

|---|---|---|---|

| IR (cm-1) | C=O Stretch (Lactone) | 1715 (scaled) | 1700-1750 |

| IR (cm-1) | C=C Stretch (Aromatic/Pyranone) | 1640, 1580 (scaled) | 1500-1650 |

| 13C NMR (ppm) | C=O Carbon | 164.5 | 160-170 |

| 1H NMR (ppm) | -OCH3 Protons | 3.85 | 3.7-4.0 |

| UV-Vis (nm) | π → π* Transition | 310 | 290-330 |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT calculations are often performed on a single, optimized geometry in a vacuum, MD simulations can model the behavior of this compound in a more realistic environment, such as in a solvent like water or in the presence of a biological macromolecule.

An MD simulation would provide insights into the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and pyranone rings. It would also reveal how the molecule interacts with its surroundings, for example, by mapping the distribution of solvent molecules around its polar and non-polar regions. Such simulations are crucial for understanding how the molecule behaves in a biological system, predicting its solubility, and exploring its potential binding modes with a protein target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

While a QSAR/QSPR study requires data for a range of related compounds, the theoretical aspect involves calculating a variety of molecular descriptors for this compound. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of the molecule.

Geometrical: Related to the 3D structure, such as molecular surface area.

Quantum-Chemical: Electronic properties like HOMO/LUMO energies, dipole moment, and atomic charges.

If this compound were included in a QSAR study of pyran-2-one derivatives for a specific biological activity (e.g., as an enzyme inhibitor), its calculated descriptors would be used as variables in the model. The resulting QSAR equation would help to predict the activity of new, unsynthesized derivatives and to understand which molecular properties are most important for the desired biological effect. For instance, a model might reveal that a high electrophilicity index (ω) and a specific range for the molecular surface area are critical for activity.

Biological Activity Mechanisms and Structure Activity Relationship Sar Investigations

Theoretical Approaches to Molecular Recognition and Ligand-Target Interactions

Computational chemistry provides powerful tools to predict and analyze how ligands like 4-Methoxy-6-phenylpyran-2-one derivatives interact with biological macromolecules. easychair.org These theoretical models, including the "lock-and-key" and the more dynamic "induced fit" theories, form the foundation for understanding molecular recognition. easychair.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug design and has been applied to pyran-2-one derivatives to understand their interaction with enzyme active sites. nih.govsemanticscholar.org

For instance, molecular modeling studies on a derivative, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, have elucidated its binding mode within the cyclooxygenase-2 (COX-2) enzyme. acs.org These simulations show that the molecule orients itself within the enzyme's binding site to engage in specific interactions. The methoxy (B1213986) group on the C-6 phenyl ring, the core structure related to the subject compound, is shown to interact with several amino acid residues in the COX-2 binding site, including Ile345, Val349, Leu359, Leu531, and Met535. acs.org This interaction is crucial for correctly positioning another part of the molecule, the C-3 p-SO2Me-phenyl ring, within a specific secondary pocket of the COX-2 enzyme. acs.org This pocket is where the molecule interacts with other key residues like Gln192, Arg513, and Phe518. acs.org

Beyond just predicting the binding pose, computational methods aim to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. arxiv.org These predictions are vital for ranking potential drug candidates before synthesis and experimental testing. arxiv.org

In the case of the aforementioned 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, the computational model suggests that the orientation facilitated by the methoxy group is key to its high inhibitory potency against COX-2. acs.org The ability of the C-3 p-SO2Me-phenyl ring to fit snugly into the COX-2 secondary pocket, guided by the rest of the molecule, is a predicted determinant of its strong and selective binding. acs.org Such computational approaches, combined with experimental data, help build robust structure-activity relationship (SAR) models that can guide the design of more potent and selective compounds. acs.org

Mechanistic Studies of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They are fundamental in pharmacology, and understanding their mechanism is key to developing effective drugs. researchgate.net The study of how this compound derivatives inhibit enzymes, particularly cyclooxygenases, provides a clear example of modern drug design principles.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (B1171923), key mediators of inflammation. nih.govbrieflands.com There are two main isoforms of this enzyme, COX-1 and COX-2. nih.govbrieflands.com COX-1 is considered a "housekeeping" enzyme with protective roles, while COX-2 is induced during inflammation. brieflands.comscielo.org.mx The therapeutic action of NSAIDs comes from inhibiting COX-2, while unwanted side effects are often linked to the inhibition of COX-1. nih.gov

Selective COX-2 inhibitors are designed to preferentially bind to and block the COX-2 enzyme. This selectivity is possible due to structural differences in the active sites of the two isoforms. scielo.org.mx The active site of COX-2 is about 20% larger than that of COX-1, featuring an additional side pocket. nih.gov This is critically due to the presence of a valine residue at position 523 in COX-2, which is smaller than the corresponding isoleucine residue in COX-1. scielo.org.mx The bulkier isoleucine in COX-1 blocks access to this side pocket. scielo.org.mx

Derivatives of this compound have been designed as selective COX-2 inhibitors that exploit this structural difference. acs.org The molecular modeling of 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one shows that its p-SO2Me-phenyl group at the C-3 position is designed to fit into this specific COX-2 side pocket, an interaction that is not possible with the COX-1 enzyme. acs.org This mechanism of action, targeting a unique feature of the intended enzyme, is a hallmark of modern rational drug design.

The key molecular determinant for the selectivity of many COX-2 inhibitors is their ability to access and bind within the secondary side pocket of the enzyme, which is inaccessible in COX-1 due to the Ile523 residue. nih.govscielo.org.mx Compounds containing specific pharmacophores, such as a methanesulfonyl (SO2Me) group, are often designed to occupy this pocket. acs.org

For pyran-2-one derivatives, structure-activity relationship studies have demonstrated how molecular geometry dictates selectivity. acs.org A comparative study of regioisomers showed that placing the p-SO2Me pharmacophore on the C-3 phenyl ring resulted in a much more potent and selective COX-2 inhibitor than placing it on the C-4 phenyl ring. acs.org The most potent compound from this study, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, exhibited a COX-2 selectivity index (SI) of over 5000. acs.org Molecular modeling suggests the methoxy group at the C-6 phenyl ring plays a crucial role by ensuring the proper orientation of the entire molecule, allowing the SO2Me-phenyl group to effectively bind within the selectivity pocket. acs.org

Mechanistic Insights into Other Biological Activities (Theoretical and In Vitro Cellular Studies)

Anticancer Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest, Receptor Modulation)

The anticancer properties of pyranone derivatives, including compounds structurally related to this compound, are subjects of ongoing research. These compounds have been shown to exert their effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. nih.govarchivesofmedicalscience.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. archivesofmedicalscience.com Research has shown that certain synthetic compounds can trigger apoptosis in cancer cells. For instance, some chalcone (B49325) derivatives, which are precursors to flavonoids, have been found to induce apoptosis by activating caspase-3 and caspase-9. ljmu.ac.uk Similarly, other studies have demonstrated that specific pyranone derivatives can induce apoptosis in various tumor cell lines. nih.gov The induction of apoptosis is a key indicator of the potential of a compound as an anticancer agent, as it suggests the ability to eliminate cancerous cells without causing the inflammatory response associated with necrosis. archivesofmedicalscience.com

Cell Cycle Arrest: Another significant mechanism of anticancer activity is the disruption of the cell cycle. archivesofmedicalscience.com Several natural and synthetic compounds have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. ljmu.ac.ukxiahepublishing.com For example, some compounds can halt the cell cycle at the G2/M phase, preventing the cell from entering mitosis. nih.govljmu.ac.ukmedsci.org This arrest is often associated with the modulation of key regulatory proteins such as p21, p53, and various cyclins and cyclin-dependent kinases (CDKs). medsci.orgnih.gov The ability of a compound to induce cell cycle arrest is a crucial aspect of its anticancer potential. archivesofmedicalscience.com

The table below summarizes the effects of some pyranone-related compounds on cell cycle and apoptosis.

| Compound/Extract | Cell Line | Mechanism | Reference |

| CKBM (a natural product containing pyranone) | AGS (gastric cancer) | G2/M cell cycle arrest, Apoptosis induction | medsci.org |

| 6-acrylic phenethyl ester-2-pyranone derivative | HeLa (cervical cancer) | G2/M cell cycle arrest, Apoptosis induction | nih.gov |

| Sugiol | SKOV3 (ovarian cancer) | G0/G1 cell cycle arrest, Mitochondrial apoptosis | archivesofmedicalscience.com |

| p-methoxyphenyl p-toluenesulfonate | Human breast cancer cells | Cell cycle arrest, Apoptosis induction | nih.gov |

| Chromolaena odorata leaf extract (contains flavonoids) | HepG2 (liver cancer) | G0-G1 phase cell cycle arrest | researchgate.net |

Receptor Modulation: While direct receptor modulation by this compound is not extensively documented in the provided results, related compounds have shown the ability to interact with various cellular targets. For instance, some pyranone derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. acs.orgacs.org This suggests that pyranone-based structures can be designed to modulate specific receptors or enzymes involved in cancer pathways.

Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of pyranone derivatives are an area of significant interest. Research has explored their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Mechanisms: The antibacterial activity of compounds related to this compound often involves the disruption of bacterial cell integrity and function. Phytochemicals, including those with a pyranone scaffold, can damage the bacterial membrane and inhibit essential enzymes. nih.gov Studies on various synthetic 2-pyrones have demonstrated potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net The mechanisms can include interfering with nucleic acid and protein synthesis or disrupting the cell membrane. mdpi.com Some plant extracts containing flavonoids have also shown significant antibacterial effects. uitm.edu.my

Antifungal Mechanisms: Several pyranone derivatives and related flavonoid compounds exhibit antifungal properties. researchgate.netmdpi.com For example, methoxyflavonoids have demonstrated strong in vitro activity against Cryptococcus neoformans and various Candida species. mdpi.com The antifungal action is often targeted at planktonic cells. mdpi.com The presence and position of substituents, such as methoxy groups, on the flavonoid or pyranone structure can be crucial for their antifungal efficacy. mdpi.comturkjps.org Some studies have also investigated the antifungal potential of dipeptides containing phenylalanine derivatives against various fungal strains. pensoft.net

The following table presents the antimicrobial activity of some relevant compounds.

| Compound/Extract | Target Microorganism | Activity | Reference |

| Synthetic 2-pyrones | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Potent inhibitory activity | researchgate.net |

| Methoxyflavonoids | Cryptococcus neoformans, Candida spp. | Strong in vitro antifungal activity | mdpi.com |

| Pyrazoline derivatives | Various bacteria and fungi | Moderate antimicrobial activity | turkjps.org |

| Stevia extract | Antibiotic-resistant Escherichia coli | Antibacterial activity by interfering with cell wall and membrane permeability | frontiersin.org |

| Alkaloid derivatives | Gram-positive and Gram-negative bacteria and fungi | Moderate to good antimicrobial activity | mdpi.com |

Antiviral Mechanisms: The provided search results contain limited direct information on the antiviral mechanisms of this compound. However, coumarins, which are structurally related to pyranones, have been investigated for their therapeutic potential as antiviral agents. acs.org

Anti-inflammatory and Analgesic Mechanisms

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate inflammation. nih.govnih.govfrontiersin.org Pyranone derivatives have been designed and evaluated as selective COX-2 inhibitors. acs.orgacs.org

The anti-inflammatory mechanism of these compounds is rooted in their ability to selectively bind to and inhibit the COX-2 isozyme. This selectivity is significant because COX-1 is involved in protecting the gastrointestinal tract, and its inhibition can lead to undesirable side effects. nih.gov By targeting COX-2, which is upregulated during inflammation, these compounds can reduce inflammation and pain with a potentially better safety profile. acs.orgacs.org For instance, certain 3,4,6-triphenylpyran-2-ones have shown high potency and selectivity as COX-2 inhibitors. acs.org

The analgesic effects of these compounds are also linked to the inhibition of COX-2, as prostaglandins are key mediators of pain signaling. epain.org Some compounds have demonstrated good analgesic activity in preclinical models. acs.org Flavonoids, in general, have been recognized for their analgesic and anti-inflammatory properties, often acting by inhibiting pro-inflammatory cytokines and enzymes like COX-2. mdpi.com

The table below highlights the anti-inflammatory activity of some pyranone derivatives.

| Compound | Mechanism | In Vitro/In Vivo Activity | Reference |

| 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | Selective COX-2 inhibitor | Potent and selective COX-2 inhibition (IC50 = 0.02 μM) | acs.org |

| 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | COX-2 inhibitor | Good anti-inflammatory activity in vivo | acs.org |

| (+)-de-4"-O-methylmagnolin (a lignan) | COX-2/5-LOX dual inhibitor | Potent COX-2 inhibition (IC50 2.27 µM) | scielo.br |

| Galangin (a flavonoid) | Inhibition of TRPV1, COX-2, and NF-κB | Analgesic and anti-inflammatory effects in mice | epain.org |

| Beanigenins A-C (prenylated xanthones) | Inhibition of nitric oxide production | Significant anti-inflammatory effects | researchgate.net |

Structure-Activity Relationship (SAR) Elucidation through Substituent Effects and Regioisomerism

The biological activity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the pyranone and phenyl rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Substituent Effects: SAR studies have revealed that modifications to the substituents at various positions of the pyranone ring can dramatically alter biological activity. For example, in a series of 3,4,6-triphenylpyran-2-ones designed as COX-2 inhibitors, the presence of a methanesulfonyl (MeSO2) pharmacophore at the para-position of either the C-3 or C-4 phenyl ring was critical for activity. acs.org Furthermore, the electronic properties of the substituent at the para-position of the C-6 phenyl ring were found to govern the COX-2 inhibitory potency and selectivity. acs.org A methoxy group at the para-position of the C-6 phenyl ring was shown to enhance potency and selectivity. acs.org

In another study on 6-substituted-4-aryl-3-(4-methanesulfonylphenyl)pyran-2-ones, the nature of the alkyl, alkoxy, or alkylthio group at the C-6 position had a profound impact on COX-2 inhibitory potency and selectivity. acs.org For instance, a 6-ethylthio derivative exhibited very high in vitro potency and selectivity. acs.org

Regioisomerism: The spatial arrangement of substituents, or regioisomerism, is another critical factor determining the biological profile of these compounds. A study comparing regioisomeric 3,4,6-triphenylpyran-2-ones found that placing the MeSO2 pharmacophore on the C-3 phenyl ring resulted in a much more potent and selective COX-2 inhibitor compared to its placement on the C-4 phenyl ring. acs.org This highlights that the precise positioning of key functional groups within the molecule is essential for optimal interaction with the biological target. Molecular modeling studies have suggested that these substituent and regioisomeric effects are due to specific interactions with amino acid residues in the active site of the target enzyme, such as COX-2. acs.org

The following table summarizes key SAR findings for pyranone derivatives.

| Compound Series | Key SAR Finding | Biological Activity | Reference |

| 3,4,6-Triphenylpyran-2-ones | p-SO2Me on C-3 phenyl is superior to C-4 phenyl. p-OMe on C-6 phenyl enhances activity. | Selective COX-2 inhibition | acs.org |

| 6-Substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones | Nature of C-6 substituent (alkyl, alkoxy, alkylthio) modulates potency. | Selective COX-2 inhibition | acs.org |

| 6-acrylic phenethyl ester-2-pyranone derivatives | Ortho-substitution on the benzene (B151609) ring increased cytotoxic potency. | Antitumor activity | nih.gov |

| 2,4,5-triarylimidazoles (related heterocyclic system) | Nature of substituent on C-2 phenyl ring affects COX-2 selectivity (OH > F > OMe). | Selective COX-2 inhibition | nih.govbrieflands.com |

| Pyrazoline derivatives | Methoxy substituent position influences antibacterial activity. | Antibacterial activity | turkjps.org |

Natural Occurrence and Biosynthesis of Pyran 2 One Analogues

Isolation and Characterization of Naturally Occurring Pyran-2-one Derivatives from Biological Sources (e.g., Plants, Microbes)

Pyran-2-ones, also known as α-pyrones, are a class of heterocyclic compounds widely distributed in nature. They are found in a diverse array of biological sources, including plants, bacteria, fungi, and even insects, where they contribute to a variety of biological functions. The isolation and characterization of these natural products have revealed a significant structural diversity, ranging from simple substituted pyrones to complex fused systems.

Microorganisms, particularly fungi of the genera Trichoderma and Aspergillus, are prolific producers of pyran-2-one derivatives. For instance, 6-pentyl-α-pyrone (6-PP) is a well-known volatile organic compound isolated from several Trichoderma species and is a major component of their emissions. Analogues of 6-PP, such as (E)-6-(pent-1-en-1-yl)-2H-pyran-2-one and viridepyronone, have also been identified from Trichoderma species. Similarly, Aspergillus luchuensis, a fungus used in the food industry, has been found to produce various 2H-pyran-2-ones. Marine-derived fungi, such as Penicillium restrictum isolated from the blue mussel Mytilus edulis, have also yielded a variety of pyran-2-one derivatives, including new natural compounds.

In the plant kingdom, pyran-2-one scaffolds are found in various structures, including coumarins, flavonoids, and xanthones. For example, flavonoid-based pyran derivatives have been isolated from the seeds of Alpinia blepharocalyx. The simple 2H-pyran-2-one has been reported in plants like Rhodotypos scandens and Filipendula ulmaria.